

Decoding ITP: A Researcher's Guide to Inosine Triphosphate Pyrophosphatase (ITPA) Detection Kits

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Compound of Interest

Compound Name: *Inosine triphosphate*

Cat. No.: *B092356*

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A critical point of clarification for researchers: the acronym "ITP" can refer to both **Inosine Triphosphate**, a purine nucleotide, and Immune Thrombocytopenia, a medical condition. Commercially available assay kits cataloged under "ITP" are predominantly designed to detect **Inosine Triphosphate** Pyrophosphatase (ITPA), the enzyme responsible for hydrolyzing **inosine triphosphate** (ITP). This guide focuses on the comparative analysis of these ITPA detection kits, providing essential data for researchers studying purine metabolism and related fields.

This guide offers a head-to-head comparison of commercially available ELISA kits for the quantification of Human **Inosine Triphosphate** Pyrophosphatase (ITPA). The performance characteristics of kits from leading manufacturers are summarized to assist researchers, scientists, and drug development professionals in selecting the most suitable assay for their needs.

Performance Characteristics of Human ITPA ELISA Kits

The selection of an appropriate ELISA kit is paramount for generating accurate and reproducible data. Key performance indicators such as detection range, sensitivity, and precision are crucial considerations. The following table summarizes these metrics for ITPA ELISA kits from various suppliers.

Feature	Cloud-Clone Corp. (SEC547Hu)	Assay Genie (HUF101327)	MyBioSource (MBS2887525)	XpressBio (Human ITPA ELISA Kit)
Assay Type	Double-antibody Sandwich	Sandwich ELISA	Sandwich ELISA	Sandwich ELISA
Detection Range	0.312-20 ng/mL	0.781-50 ng/mL	Information not readily available	Information not readily available
Sensitivity	< 0.112 ng/mL	0.469 ng/mL	Information not readily available	Information not readily available
Sample Types	Tissue homogenates, cell lysates, other biological fluids	Serum, plasma, cell culture supernatants	Body fluids, tissue homogenates, secretions	Serum, plasma, cell culture supernatant, other biological samples
Intra-Assay Precision	CV < 10%	Information not readily available	Stated to be assessed	Superior Precision: Inter-assay CV < 10%
Inter-Assay Precision	CV < 12%	Information not readily available	Stated to be assessed	Superior Precision: Inter-assay CV < 10%
Assay Time	3 hours	Information not readily available	Information not readily available	2-3 hours
Species Reactivity	Human	Human	Bovine (other species available)[1]	Human

Experimental Methodologies

A detailed understanding of the experimental protocol is essential for successful implementation and troubleshooting. Below is a representative protocol for a sandwich ELISA, based on the procedure for the Cloud-Clone Corp. SEC547Hu kit.

Principle of the Sandwich ELISA for ITPA Detection

The assay employs a double-antibody sandwich technique. A microplate is pre-coated with an antibody specific to human ITPA. When samples or standards are added to the wells, the ITPA present binds to the immobilized antibody. Following a wash step, a biotin-conjugated antibody specific for ITPA is added, which binds to the captured ITPA. Subsequently, Avidin conjugated to Horseradish Peroxidase (HRP) is added and binds to the biotin. After a final wash, a TMB substrate solution is added. The HRP catalyzes the conversion of the substrate, resulting in a color change that is proportional to the amount of ITPA bound. The reaction is stopped, and the optical density is measured at 450 nm. A standard curve is generated to determine the concentration of ITPA in the samples.

Representative Experimental Protocol (based on Cloud-Clone Corp. SEC547Hu)[1]

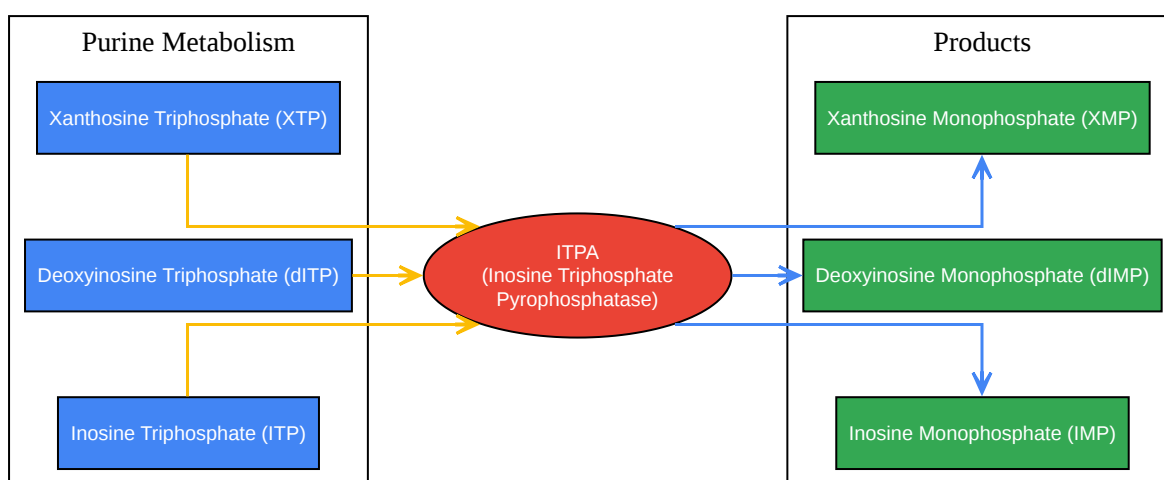
- Reagent and Sample Preparation: Prepare all reagents, samples, and standards as directed in the kit manual.
- Sample Addition: Add 100 μ L of standard or sample to each well. Incubate for 1 hour at 37°C.
- Detection Reagent A Addition: Aspirate the liquid from each well. Add 100 μ L of prepared Detection Reagent A (biotin-conjugated anti-ITPA antibody). Incubate for 1 hour at 37°C.
- Washing: Aspirate and wash each well three times with the provided wash buffer.
- Detection Reagent B Addition: Add 100 μ L of prepared Detection Reagent B (Avidin-HRP conjugate). Incubate for 30 minutes at 37°C.
- Washing: Aspirate and wash each well five times.
- Substrate Addition: Add 90 μ L of TMB Substrate Solution to each well. Incubate for 10-20 minutes at 37°C in the dark.
- Stopping the Reaction: Add 50 μ L of Stop Solution to each well.
- Data Acquisition: Immediately measure the absorbance at 450 nm using a microplate reader.

Sample Preparation Guidelines[5]

- Serum: Allow blood to clot for 10-20 minutes at room temperature, then centrifuge at 2000-3000 RPM for 20 minutes. Collect the supernatant.
- Plasma: Collect plasma using EDTA or heparin as an anticoagulant. Centrifuge at 1000 x g for 15 minutes at 4°C within 30 minutes of collection.
- Cell Culture Supernatant: Centrifuge at 1500 RPM for 20 minutes at 4°C to remove particulates.
- Tissue Homogenates: Rinse tissue with PBS, homogenize, and lyse with a suitable buffer (e.g., RIPA). Centrifuge to clear the lysate.

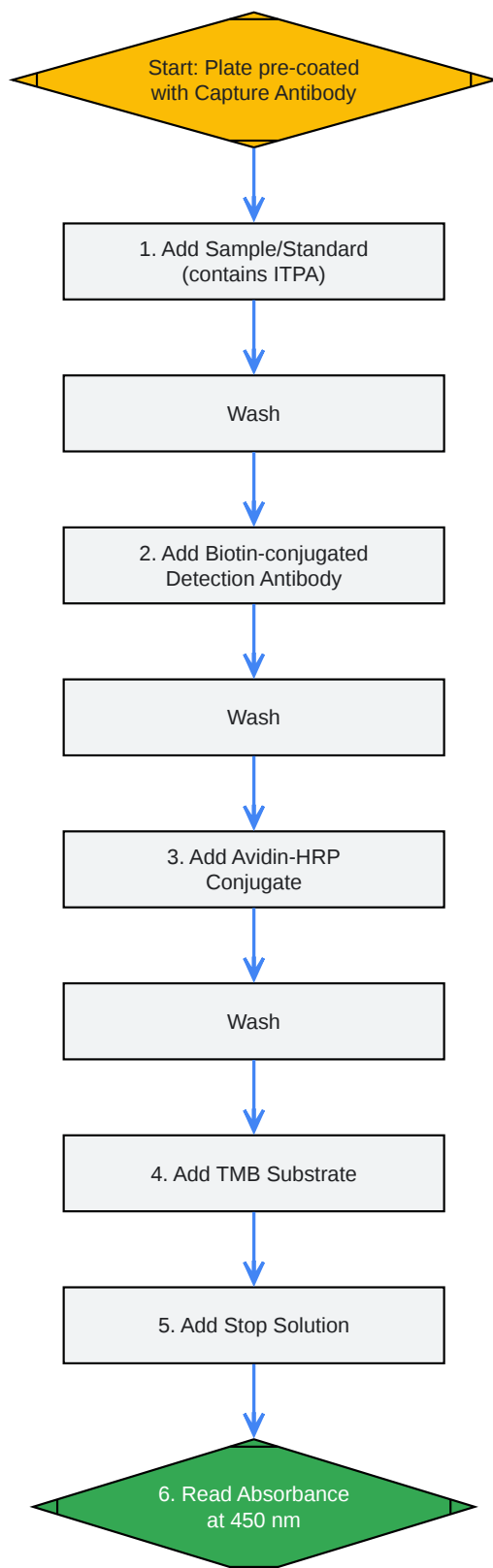
Visualizing the Molecular Pathway and Experimental Workflow

Diagrams are provided below to illustrate the metabolic role of ITPA and the general workflow of the sandwich ELISA used in these kits.



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ITPA's role in purine metabolism.



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References

- 1. mybiosource.com [mybiosource.com]
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